molecular formula C11H19N3O5S B14214157 N-(Sulfanylacetyl)-L-valyl-L-asparagine CAS No. 823803-08-3

N-(Sulfanylacetyl)-L-valyl-L-asparagine

Cat. No.: B14214157
CAS No.: 823803-08-3
M. Wt: 305.35 g/mol
InChI Key: XYRYCMNZHNVGOW-RCOVLWMOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Sulfanylacetyl)-L-valyl-L-asparagine typically involves the stepwise coupling of the amino acids L-valine and L-asparagine, followed by the introduction of the sulfanylacetyl group. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form active esters, which facilitate the coupling reaction.

The coupling reaction is carried out in an organic solvent, such as dimethylformamide (DMF), under mild conditions. After the coupling is complete, the protecting groups are removed using appropriate deprotection reagents, such as trifluoroacetic acid (TFA). Finally, the sulfanylacetyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent, such as thioglycolic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and reproducible synthesis of the compound. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(Sulfanylacetyl)-L-valyl-L-asparagine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Desulfurized peptides

    Substitution: Alkylated or alkoxylated peptides

Scientific Research Applications

N-(Sulfanylacetyl)-L-valyl-L-asparagine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Sulfanylacetyl)-L-valyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including signal transduction, protein degradation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(Sulfanylacetyl)-L-valyl-L-tyrosine
  • N-(Sulfanylacetyl)-L-valyl-L-serine
  • N-(Sulfanylacetyl)-L-valyl-L-threonine

Uniqueness

N-(Sulfanylacetyl)-L-valyl-L-asparagine is unique due to the presence of the sulfanylacetyl group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to form covalent bonds with cysteine residues in proteins sets it apart from other similar peptides, making it a valuable tool in chemical biology and medicinal chemistry .

Properties

CAS No.

823803-08-3

Molecular Formula

C11H19N3O5S

Molecular Weight

305.35 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-3-methyl-2-[(2-sulfanylacetyl)amino]butanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C11H19N3O5S/c1-5(2)9(14-8(16)4-20)10(17)13-6(11(18)19)3-7(12)15/h5-6,9,20H,3-4H2,1-2H3,(H2,12,15)(H,13,17)(H,14,16)(H,18,19)/t6-,9-/m0/s1

InChI Key

XYRYCMNZHNVGOW-RCOVLWMOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CS

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CS

Origin of Product

United States

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